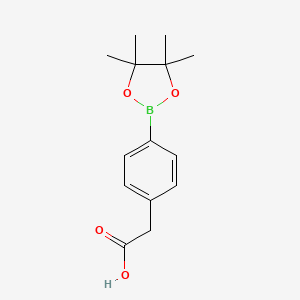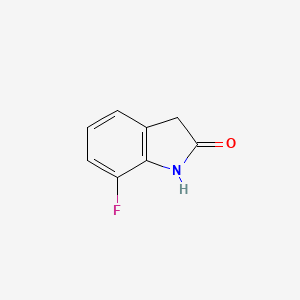
7-氟代吲哚
概述
描述
7-Fluorooxindole is an organic compound with the molecular formula C8H6FNO. It is a derivative of oxindole, where a fluorine atom is substituted at the 7th position of the indole ring.
科学研究应用
7-Fluorooxindole has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: 7-Fluorooxindole derivatives have shown potential as antiviral, antibacterial, and anticancer agents.
Industry: It is utilized in the development of new materials and chemical processes
作用机制
Target of Action
7-Fluorooxindole, also known as 7-fluoroindolin-2-one, primarily targets the opportunistic human pathogen Pseudomonas aeruginosa . This bacterium is known for its resistance to antibiotics and is particularly harmful to cystic fibrosis patients .
Mode of Action
7-Fluorooxindole operates by regulating bacterial virulence rather than suppressing growth, which can lead to drug resistance . It inhibits biofilm formation and blood hemolysis without inhibiting the growth of planktonic P. aeruginosa cells . Moreover, it significantly reduces the production of quorum-sensing (QS)-regulated virulence factors .
Biochemical Pathways
The compound affects several biochemical pathways. It markedly reduces the production of QS-regulated virulence factors such as 2-heptyl-3-hydroxy-4 (1 H )-quinolone, pyocyanin, rhamnolipid, and two siderophores, pyoverdine and pyochelin . It also suppresses swarming motility, protease activity, and the production of a polymeric matrix in P. aeruginosa .
Pharmacokinetics
Its ability to inhibit biofilm formation and reduce the production of qs-regulated virulence factors suggests that it can effectively reach and interact with its bacterial targets .
Result of Action
The result of 7-Fluorooxindole’s action is a significant reduction in the virulence of P. aeruginosa. By inhibiting biofilm formation and reducing the production of QS-regulated virulence factors, it decreases the bacterium’s ability to cause persistent infections .
Action Environment
aeruginosa, such as nutrient availability and the presence of other microbial species, could potentially influence the compound’s effectiveness .
生化分析
Biochemical Properties
7-Fluorooxindole plays a significant role in biochemical reactions, particularly in the inhibition of biofilm formation and blood hemolysis in Pseudomonas aeruginosa . It interacts with various biomolecules, including quorum-sensing-regulated virulence factors such as 2-heptyl-3-hydroxy-4(1H)-quinolone, pyocyanin, rhamnolipid, pyoverdine, and pyochelin . These interactions are crucial for its antivirulence properties, as 7-Fluorooxindole suppresses swarming motility, protease activity, and the production of a polymeric matrix in Pseudomonas aeruginosa .
Cellular Effects
7-Fluorooxindole has notable effects on various types of cells and cellular processes. It inhibits biofilm formation and reduces the production of virulence factors in Pseudomonas aeruginosa without affecting the growth of planktonic cells . This compound also suppresses swarming motility and protease activity, which are essential for the pathogenicity of Pseudomonas aeruginosa . Additionally, 7-Fluorooxindole does not increase antibiotic resistance, making it a potential candidate for antivirulence therapy .
Molecular Mechanism
The molecular mechanism of 7-Fluorooxindole involves its interaction with quorum-sensing-regulated virulence factors in Pseudomonas aeruginosa . It inhibits the production of these factors, thereby reducing the bacterium’s ability to form biofilms and produce toxins . This inhibition is achieved through the suppression of swarming motility, protease activity, and the production of a polymeric matrix . Unlike natural indole compounds, 7-Fluorooxindole does not increase antibiotic resistance, making it a promising antivirulence agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluorooxindole have been observed over time. It has been shown to inhibit biofilm formation and reduce virulence factor production in Pseudomonas aeruginosa within 24 hours . The compound’s stability and degradation over time have not been extensively studied, but its consistent antivirulence effects suggest that it remains active for a significant duration .
Dosage Effects in Animal Models
The effects of 7-Fluorooxindole at different dosages in animal models have not been extensively studied. Its antivirulence properties suggest that it could be effective at relatively low doses . Understanding the dosage effects in animal models is crucial for developing safe and effective therapeutic applications of 7-Fluorooxindole .
Metabolic Pathways
7-Fluorooxindole is involved in metabolic pathways related to the inhibition of quorum-sensing-regulated virulence factors in Pseudomonas aeruginosa . It interacts with enzymes and cofactors involved in the production of these factors, thereby reducing their levels and inhibiting biofilm formation .
Transport and Distribution
The transport and distribution of 7-Fluorooxindole within cells and tissues have not been extensively studied. Its ability to inhibit biofilm formation and reduce virulence factor production in Pseudomonas aeruginosa suggests that it can effectively penetrate bacterial cells and interact with intracellular targets .
Subcellular Localization
The subcellular localization of 7-Fluorooxindole has not been extensively studied. Its ability to inhibit biofilm formation and reduce virulence factor production in Pseudomonas aeruginosa suggests that it may localize to specific compartments or organelles within bacterial cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorooxindole typically involves the fluorination of oxindole derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 7-Fluorooxindole are not extensively documented, the general approach involves large-scale fluorination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 7-Fluorooxindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluoro-substituted isatins.
Reduction: Reduction reactions can yield fluoro-substituted indolines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions include fluoro-substituted isatins, indolines, and various substituted indoles, depending on the specific reaction conditions and reagents used .
相似化合物的比较
- 7-Fluoroindole
- 7-Fluoro-2,3-dihydro-1H-indol-2-one
- 7-Fluoro-1,3-dihydro-2H-indol-2-one
Comparison: Compared to its analogs, 7-Fluorooxindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the fluorine atom at the 7th position enhances its stability and reactivity, making it more effective in certain chemical reactions and biological assays .
属性
IUPAC Name |
7-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUIOEOYZHJLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395694 | |
| Record name | 7-Fluorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71294-03-6 | |
| Record name | 7-Fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71294-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-2-oxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071294036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Fluorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.201.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

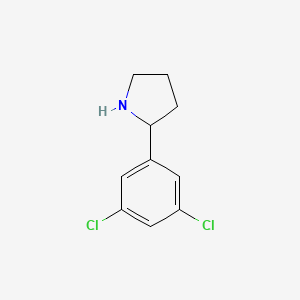
![2-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364550.png)
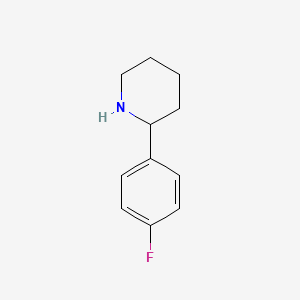

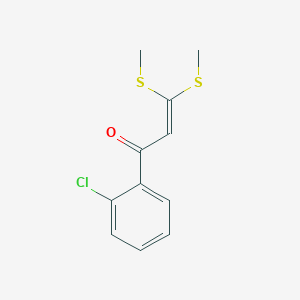
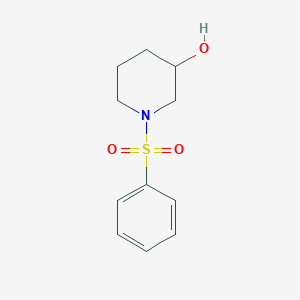
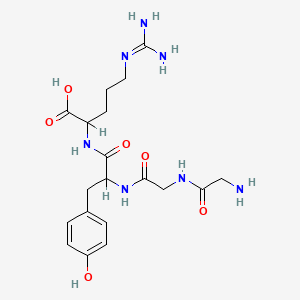
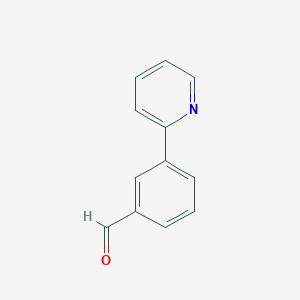
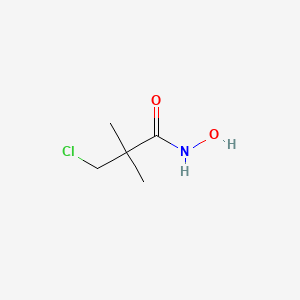
![Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1364586.png)

